

Data Presentation: Cytotoxic Activity of Atractyligenin Derivatives

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Compound of Interest		
Compound Name:	Lasiodonin	
Cat. No.:	B15591994	Get Quote

The cytotoxic effects of synthetic atractyligenin derivatives were evaluated against the HCT116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined following treatment with various di-oxidized amide analogues. The results, summarized in the table below, highlight the structure-activity relationship, indicating that the presence of an α,β -unsaturated carbonyl moiety enhances the cytotoxic potential.

Compound	IC50 (μM) on HCT116 cells (24h)	
19	n.d.	
21	n.d.	
22	n.d.	
23	n.d.	
24	5.35	
25	5.50	
26	n.d.	
28	> 15	
29	> 15	
Cisplatin	11.5	
n.d not determined		



Experimental Protocols Cell Culture

The HCT116 human colon cancer cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of the atractyligenin derivatives (2.5-15 μM) for 24 or 48 hours.
- MTT Addition: Following the treatment period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 3 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).

Western Blotting

To investigate the mechanism of cell death, the expression levels of key apoptotic proteins were analyzed by Western blotting.

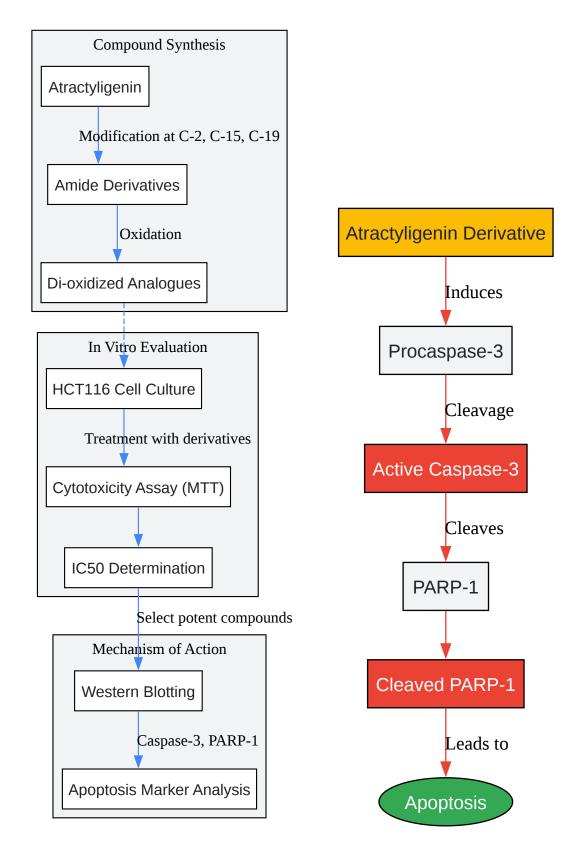
• Cell Lysis: HCT116 cells were treated with 10 μ M of the di-oxidized atractyligenin derivatives for 24 hours. After treatment, cells were lysed in RIPA buffer containing protease inhibitors.



- Protein Quantification: The protein concentration of the lysates was determined using the Bradford assay.
- SDS-PAGE and Transfer: Equal amounts of protein (30 μg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membranes were blocked and then incubated with primary antibodies against caspase-3, PARP-1, and y-tubulin (as a loading control) overnight at 4°C.
- Detection: After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations Experimental Workflow





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